molecular formula C25H25FN4O3S2 B12152574 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12152574
M. Wt: 512.6 g/mol
InChI Key: HONOLKFPOXVAIY-ZHZULCJRSA-N
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Description

“2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include various substituted pyrimidines and thiazolidinones. Key steps could involve:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This might be achieved through cyclization reactions.

    Introduction of the thiazolidin-5-ylidene group: This could involve condensation reactions with appropriate thiazolidinone derivatives.

    Attachment of the ethoxypropylamino group: This might be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions could target the oxo groups or the thiazolidinone ring.

    Substitution: Various substitution reactions could occur, especially at the amino and benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its interactions with various biomolecules. Its potential as a ligand for certain proteins or enzymes could be of interest.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, potentially inhibiting or activating their function. The molecular targets could include receptors, enzymes, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyrimidinones: Compounds with a similar pyrimidinone core.

    Fluorobenzyl derivatives: Compounds with a similar fluorobenzyl group.

Uniqueness

This compound’s uniqueness lies in its combination of structural features, including the pyrido[1,2-a]pyrimidin-4-one core, the thiazolidinone ring, and the ethoxypropylamino group. This combination might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C25H25FN4O3S2

Molecular Weight

512.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25FN4O3S2/c1-3-33-13-5-11-27-21-19(23(31)29-12-4-6-16(2)22(29)28-21)14-20-24(32)30(25(34)35-20)15-17-7-9-18(26)10-8-17/h4,6-10,12,14,27H,3,5,11,13,15H2,1-2H3/b20-14-

InChI Key

HONOLKFPOXVAIY-ZHZULCJRSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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